![molecular formula C7H7N3O B8810872 7-Amino-1H-indazol-6-OL](/img/structure/B8810872.png)
7-Amino-1H-indazol-6-OL
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Description
7-Amino-1H-indazol-6-OL is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
7-Amino-1H-indazol-6-OL belongs to the indazole family, characterized by its five-membered aromatic ring containing two nitrogen atoms. The molecular formula is C7H8N4O, with an amino group at the 7-position and a hydroxyl group at the 6-position. This unique structure contributes to its biological activities, making it a subject of extensive research.
Pharmaceutical Development
Enzyme Inhibition:
One of the primary applications of this compound is its role as an inhibitor of monoamine oxidase (MAO) enzymes (MAO-A and MAO-B). These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition has implications for treating neurodegenerative diseases and mood disorders. The binding mechanism typically involves interaction with the active site of the enzyme, preventing substrate access .
Anticancer Activity:
Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds derived from indazole scaffolds have shown efficacy against various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. The compound has demonstrated promising IC50 values, indicating its potential as a low-toxicity anticancer agent .
Case Study 1: Anticancer Efficacy
In a study evaluating a series of indazole derivatives, one compound exhibited an IC50 value of 5.15 µM against K562 cells, showing selectivity for normal cells (HEK-293) with an IC50 of 33.2 µM. This compound was found to induce apoptosis by inhibiting Bcl2 family members and affecting the p53/MDM2 pathway .
Case Study 2: IDO1 Inhibition
Another study focused on the synthesis of indazole derivatives aimed at inhibiting indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. One derivative showed remarkable IDO1 inhibitory activity with an IC50 value of 5.3 µM. The docking studies indicated effective interactions with the heme iron and hydrophobic pockets, confirming the indazole structure as a key pharmacophore for IDO1 inhibition .
Comparative Analysis of Related Compounds
The following table summarizes various compounds related to this compound and their biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1H-Indazole | Basic structure without substitutions | Limited activity |
7-Nitroindazole | Nitro group at position 7 | MAO-B inhibitor |
1H-Indazol-5-amino | Amino group at position 5 | Anticancer activity |
Indazoles with C5/C6 substitutions | Various substituents at positions 5 and 6 | Enhanced MAO inhibition |
This comparative analysis highlights how variations in substitution patterns influence biological activity, underscoring the uniqueness of this compound within its class.
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
7-amino-1H-indazol-6-ol |
InChI |
InChI=1S/C7H7N3O/c8-6-5(11)2-1-4-3-9-10-7(4)6/h1-3,11H,8H2,(H,9,10) |
InChI Key |
ZEROYKCSTCHRAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.